molecular formula C23H22N4O2S B11441438 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11441438
M. Wt: 418.5 g/mol
InChI Key: VJNJIAMGYAEXPO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of the benzylsulfanyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties .

Biological Activity

The compound 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel synthetic derivative belonging to the class of triazoles and quinazolines. This compound has garnered attention due to its potential pharmacological properties. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 382.5 g/mol. The structure features a triazole ring fused with a quinazoline framework, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of the triazole and quinazoline classes exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : Triazole compounds are well-known antifungal agents. In vitro studies have shown that related compounds can achieve MIC values lower than those of standard antifungal medications like ketoconazole .

Anticancer Activity

The triazoloquinazoline derivatives have been evaluated for their anticancer potential:

  • Mechanism of Action : These compounds may exert their effects through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells. For example, certain analogs have shown promising results in inhibiting tumor growth in xenograft models .
  • Case Studies : In one study, a related triazole compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory and Analgesic Effects

Emerging evidence suggests that this class of compounds may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some studies have reported that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
  • Analgesic Activity : Preliminary evaluations indicate potential analgesic effects comparable to conventional analgesics in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Groups : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. Conversely, bulky substituents may hinder bioactivity .
  • Ring Modifications : Modifications on the triazole or quinazoline moieties can significantly impact potency and selectivity against specific targets.

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsMIC/IC50 ValuesReference
AntibacterialTriazole derivatives0.046 - 3.11 μM
AntifungalTriazoloquinazolines<0.1 mg/mL
AnticancerQuinazoline analogsIC50 < 10 μM
Anti-inflammatoryTriazole derivativesInhibition of TNF-α

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O2S/c1-29-17-10-5-9-16(13-17)21-20-18(11-6-12-19(20)28)24-22-25-23(26-27(21)22)30-14-15-7-3-2-4-8-15/h2-5,7-10,13,21H,6,11-12,14H2,1H3,(H,24,25,26)

InChI Key

VJNJIAMGYAEXPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5

Origin of Product

United States

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